3-(2-Hydroxyethoxy)propane-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyethoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c6-1-2-9-4-5(8)3-7/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNHYKKDRMEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104935-06-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2,3-dihydroxypropyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104935-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00932832 | |
| Record name | 3-(2-Hydroxyethoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14641-24-8 | |
| Record name | 3-(2-Hydroxyethoxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14641-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyethoxy)propane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014641248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxyethoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-hydroxyethoxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.158 | |
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Advanced Synthetic Methodologies and Reaction Pathways
Chemo- and Regioselective Synthetic Routes
Achieving chemo- and regioselectivity is paramount in the synthesis of 3-(2-Hydroxyethoxy)propane-1,2-diol to minimize the formation of isomeric byproducts and poly-etherified species. The primary hydroxyl groups of glycerol (B35011) are generally more reactive than the secondary one, but controlling the reaction to obtain a single etherification at one of the primary positions requires careful selection of synthetic methods and catalysts.
The direct etherification of glycerol with ethylene (B1197577) glycol is the most straightforward approach to this compound. This reaction is typically catalyzed by either acids or bases. The challenge lies in preventing further etherification to form di- and tri-ethers and in directing the etherification to the desired primary hydroxyl group of glycerol. The reaction of glycerol with alcohols can, in principle, lead to a mixture of two isomeric mono-ethers, two isomeric di-ethers, and one tri-ether. capes.gov.br
Another etherification strategy involves the reaction of glycidol (B123203) (2,3-epoxy-1-propanol) with ethylene glycol. The epoxide ring of glycidol is highly reactive towards nucleophilic attack by the hydroxyl groups of ethylene glycol. This reaction can be catalyzed by both acids and bases and offers a potential route to this compound. The regioselectivity of the ring-opening is a critical factor in determining the final product distribution.
An alternative pathway to this compound involves the selective hydroxylation of a suitable precursor, such as allyl glyceryl ether. This method circumvents the direct etherification of glycerol. The synthesis of allyl glyceryl ether itself can be achieved through the reaction of allyl alcohol with glycidol. wikipedia.org The subsequent selective hydroxylation of the allyl double bond would then yield the desired diol. This two-step process offers a different approach to control the final structure of the polyol.
The synthesis of glycol ethers, a class of solvents with a wide range of applications, shares common principles with the synthesis of this compound. mdpi.com These approaches often involve the reaction of an alcohol with an epoxide, such as ethylene oxide or propylene (B89431) oxide. In the context of our target molecule, the reaction of glycerol with ethylene oxide could be a viable route. However, controlling the degree of ethoxylation and the regioselectivity on the glycerol backbone remains a key challenge.
Catalytic Systems in the Synthesis of this compound
The choice of catalyst is crucial in directing the synthesis towards the desired product with high selectivity and yield. Both homogeneous and heterogeneous catalytic systems have been investigated for the etherification of glycerol.
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under milder reaction conditions. For the etherification of glycerol, both acidic and basic homogeneous catalysts have been employed.
Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can promote the etherification of glycerol with alcohols. However, they can also lead to undesired side reactions like dehydration and polymerization, which can complicate the product mixture and reduce the yield of the target compound.
Basic homogeneous catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, are also effective for glycerol etherification. Base-catalyzed reactions generally proceed via the deprotonation of a hydroxyl group on the glycerol molecule, forming a more nucleophilic alkoxide that then reacts with the other reactant. These catalysts can offer better selectivity towards the primary hydroxyl group of glycerol due to its higher acidity compared to the secondary hydroxyl group.
| Catalyst Type | Reactants | Key Findings |
| Basic Acetate Salts (e.g., NaOAc, KOAc) | Glycerol | Increased selectivities of diglycerol (B53887) and triglycerol were achieved compared to strong bases. mdpi.com |
| Sodium Carbonate (Na2CO3) | Glycerol | A commonly used homogeneous catalyst for glycerol etherification. |
Heterogeneous catalysts offer significant advantages in terms of separation from the reaction mixture, reusability, and often, improved thermal stability. For polyol production, a variety of solid acid and base catalysts have been explored.
Solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst), and sulfated metal oxides, have been used for the etherification of glycerol. capes.gov.brrsc.org The pore structure and acidity of these catalysts can influence the regioselectivity of the reaction. For instance, zeolites with specific pore sizes can sterically hinder the reaction at the secondary hydroxyl group, thus favoring the formation of terminally etherified products.
Solid base catalysts, such as hydrotalcites, alkaline earth metal oxides (e.g., CaO, MgO), and basic zeolites, have also shown promise in glycerol etherification. These catalysts can promote the reaction with high selectivity towards the desired mono-ether, while minimizing side reactions.
| Catalyst | Reactants | Conversion (%) | Selectivity (%) | Reference |
| Amberlyst-36 | Glycerol, n-butanol | 98 | 88 (to mono-ethers) | mdpi.com |
| H-Beta Zeolite | Glycerol, Isobutylene | High conversion | Sterically hindered tri-tert-butyl glycerol formation | capes.gov.br |
| Cu-ZnO | Glycerol | - | Dual functionality: ZnO promotes dehydration, Cu for hydrogenation | mdpi.com |
Biocatalytic Approaches
The use of enzymes, or biocatalysis, for the synthesis of glycerol ethers represents a promising green alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions, often with high regioselectivity and stereoselectivity, which can simplify purification processes and reduce waste. nih.gov While specific literature on the direct biocatalytic synthesis of this compound is limited, the principles are well-established through research on analogous glycerol ethers and related diols.
Lipases are a prominent class of enzymes explored for glycerol derivatization. They are particularly known for their role in esterification and transesterification reactions, but their application can be extended to etherification under certain conditions. For instance, lipase-catalyzed acylation of similar diols, such as 3-benzyloxypropane-1,2-diol, has been studied, demonstrating the potential for enzymatic manipulation of the glycerol backbone. researchgate.net In such processes, the enzyme can selectively acylate one of the hydroxyl groups, which can then be chemically modified and de-acylated to yield the desired ether.
More directly relevant is the exploration of enzymes specifically designed for ether bond formation. Recent research has highlighted the capabilities of archaeal prenyltransferases, such as geranylgeranylglyceryl phosphate (B84403) synthases (GGGPSs), in constructing ether bonds with high precision. nih.govchemrxiv.org One study demonstrated that an ultrastable GGGPS from Archaeoglobus fulgidus can synthesize various prenyl glycerol ethers, controlling the configuration at the glycerol unit perfectly. nih.govchemrxiv.org This suggests the potential for engineering such enzymes to accept ethylene glycol derivatives as substrates for the synthesis of this compound.
Furthermore, an artificial enzymatic cascade has been developed to convert glycerol to ethylene glycol, showcasing the intricate molecular pathways that can be constructed using biocatalysts. mdpi.com This work, while focused on a different final product, underscores the modularity and potential of in vitro enzymatic systems for producing valuable chemicals from glycerol. mdpi.com
Table 1: Examples of Biocatalysts in Glycerol Ether and Diol Synthesis
| Enzyme/Biocatalyst | Substrate(s) | Product(s) | Key Findings |
| Lipase AK "Amano" | 3-Benzyloxypropane-1,2-diol, Vinyl acetate | Mono- and diacetate products | Achieved high conversion (84.7%) and enantiomeric excess in supercritical CO2. researchgate.net |
| Archaeoglobus fulgidus GGGPS | Geranylgeranyl pyrophosphate, Glycerol phosphate | Prenyl glycerol ethers | Exerted perfect control over the stereochemical configuration of the glycerol unit. nih.govchemrxiv.org |
| Artificial Enzyme Cascade (5 enzymes) | Glycerol | Ethylene Glycol | Achieved a high yield of 0.515 g/g under mild conditions with self-sufficient NADH recycling. mdpi.com |
| Glycerol Dehydrogenase | Ethylene Glycol | Oxidized product | Demonstrates enzyme activity on ethylene glycol, relevant for potential synthetic or detection methods. nih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Reaction Mechanism Elucidation for Formation Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes to this compound. This involves studying how the ether bond is formed, the stereochemical outcomes, and the kinetic and thermodynamic driving forces of the reaction.
Mechanistic Studies of Ether Bond Formation
The formation of the ether bond in this compound typically follows mechanisms analogous to other glycerol etherifications. The most common pathways are acid-catalyzed dehydration and Williamson ether synthesis.
In acid-catalyzed reactions, a protonated alcohol acts as a good leaving group. For the synthesis of this compound from glycerol and ethylene glycol, the mechanism would likely involve the protonation of one of the hydroxyl groups of ethylene glycol by a strong acid catalyst (e.g., p-toluenesulfonic acid). mdpi.commasterorganicchemistry.com A hydroxyl group from the glycerol molecule then acts as a nucleophile, attacking the protonated ethylene glycol in an SN2 reaction, leading to the formation of the ether linkage and the elimination of a water molecule. masterorganicchemistry.commdpi.com This process can occur sequentially to form mono-, di-, and tri-ethers of glycerol. mdpi.com
Alternatively, the Williamson ether synthesis offers a different mechanistic route. This method involves the deprotonation of a hydroxyl group on the glycerol molecule using a strong base to form a more nucleophilic alkoxide ion. tandfonline.com This alkoxide then reacts with an alkyl halide, such as 2-chloroethanol (B45725), via an SN2 reaction to form the ether bond. tandfonline.com The use of solid bases like KOH supported on alumina (B75360) or basic ion-exchange resins such as Amberlyst A26-OH can facilitate this reaction in heterogeneous media, simplifying catalyst separation. tandfonline.com
Stereochemical Considerations in Diol Synthesis
The glycerol backbone of this compound contains a stereocenter at the C2 position, meaning the compound can exist as (R) and (S) enantiomers. Controlling the stereochemistry is often critical for applications in pharmaceuticals and life sciences.
Biocatalytic methods are particularly powerful for achieving high stereoselectivity. Research on the enzymatic synthesis of the analogous compound, 3-allyloxy-propane-1,2-diol, has demonstrated that lipases can perform highly regioselective and enantioselective acylations. researchgate.net By selectively acylating one enantiomer of a racemic mixture of the diol, a kinetic resolution can be achieved, allowing for the separation of the enantiomers. Furthermore, the asymmetric bioreduction of a prochiral ketone precursor using enzymes can yield enantiomerically pure diols. researchgate.net These principles are directly applicable to the synthesis of chiral this compound. For instance, a prochiral ketone precursor could be enzymatically reduced to provide either the (R) or (S) enantiomer of the diol with high enantiomeric excess.
Kinetic and Thermodynamic Aspects of Synthetic Reactions
The efficiency of synthesizing this compound is governed by both kinetic and thermodynamic factors. Studies on the etherification of glycerol with other alcohols, such as tert-butanol (B103910) and ethylene glycol with isobutylene, provide valuable insights. mdpi.comresearchgate.net
Glycerol etherification is a series of reversible equilibrium reactions. mdpi.com The reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. For example, in the acid-catalyzed etherification of glycerol with tert-butanol, increasing the temperature generally increases the initial reaction rate. mdpi.com However, at higher temperatures, side reactions like the dehydration of the alcohol to form alkenes can become more significant, and the equilibrium may shift, potentially decreasing the yield of the desired ether. researchgate.net
Kinetic models, often based on the Langmuir-Hinshelwood mechanism, have been developed for related reactions like the hydrogenolysis of glycerol to glycols. iastate.eduresearchgate.net These models account for the competitive adsorption of different species onto the catalyst surface and can describe the complex reaction network. iastate.edu For instance, in the hydrogenolysis of glycerol, the presence of ethylene glycol was found to inhibit the reaction rate of glycerol, indicating competitive adsorption on the catalyst sites. iastate.edu Similar competitive effects would be expected in the synthesis of this compound.
Thermodynamic studies are also crucial for understanding the feasibility and potential yield of the reaction. The transesterification of ethylene glycol with dimethyl carbonate, a related reaction, was found to be endothermic, indicating that higher temperatures would favor the products from a thermodynamic standpoint, though kinetic factors and catalyst stability must also be considered. rsc.org
Table 2: Factors Influencing Glycerol Etherification Reactions
| Parameter | General Effect on Reaction Rate/Yield | Potential Side Reactions/Issues |
| Temperature | Increases reaction rate up to an optimum. | Dehydration of alcohols, dimerization, reduced selectivity at very high temperatures. mdpi.comresearchgate.net |
| Catalyst Concentration | Generally increases reaction rate. | Can promote side reactions if too high. mdpi.com |
| Reactant Molar Ratio | An excess of the etherifying agent can shift the equilibrium towards the products. | Can lead to self-condensation or dimerization of the excess reactant. mdpi.com |
| Solvent | Polarity and ability to homogenize reactants can significantly affect reaction rates. | May participate in the reaction or complicate product separation. researchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is a key focus of modern research, aiming to reduce the environmental impact of chemical processes. This includes the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions.
Solvent-Free and Aqueous Media Syntheses
A significant goal in green chemistry is to minimize or eliminate the use of volatile organic solvents. Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste, simplify purification, and can lead to higher reaction rates due to increased reactant concentration. mdpi.com
The oligomerization of glycerol, a solvent-free etherification process where glycerol molecules react with each other, is well-documented. mdpi.com This reaction is typically carried out at high temperatures (200-280 °C) under a nitrogen atmosphere to prevent oxidation, with continuous removal of the water by-product to drive the reaction forward. mdpi.com Similar principles can be applied to the reaction of glycerol with ethylene glycol.
Aqueous phase synthesis is another key green chemistry strategy, particularly relevant given the high solubility of glycerol and ethylene glycol in water. nih.gov While water can be a challenging solvent for reactions that produce it as a by-product, its use eliminates the need for hazardous organic solvents. The Williamson synthesis has been adapted to aqueous media, sometimes using surfactants as catalysts to overcome phase limitations. tandfonline.comtandfonline.com Furthermore, the synthesis of 1-glyceryl monooleyl ether has been accomplished, and its behavior in aqueous systems has been studied, demonstrating the feasibility of handling glycerol ethers in water. nih.gov Biocatalytic reactions are often conducted in aqueous media, further strengthening the case for water as a green solvent. mdpi.com
Atom Economy and E-Factor Analysis of Synthetic Routes
Green chemistry principles are increasingly integral to the design of chemical syntheses, aiming to minimize waste and maximize the incorporation of reactant atoms into the final product. Two key metrics for evaluating the environmental footprint of a synthetic process are Atom Economy and the Environmental Factor (E-Factor).
Atom Economy provides a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. An ideal reaction has an atom economy of 100%, where all reactant atoms are incorporated into the desired product.
The E-Factor , developed by Roger Sheldon, offers a more practical measure of waste generation. It is defined as the total mass of waste produced per unit mass of product. A lower E-Factor signifies a more environmentally friendly process.
This analysis examines two plausible synthetic pathways to this compound: the reaction of glycidol with ethylene glycol and a modified Williamson ether synthesis from glycerol.
Route 1: Ring-Opening of Glycidol with Ethylene Glycol
This route involves the base-catalyzed ring-opening of glycidol with ethylene glycol. Alkaline catalysts, such as sodium hydroxide or potassium hydroxide, are commonly employed to facilitate this reaction. The primary reaction is an addition reaction, which inherently possesses a high atom economy.
Reaction Scheme:
Atom Economy Calculation:
The theoretical atom economy for this route is 100% as it is an addition reaction with no by-products formed in the ideal stoichiometry.
E-Factor Analysis:
While the atom economy is excellent, the E-Factor provides a more realistic assessment by considering waste from unreacted starting materials, solvent, and catalyst neutralization and removal. Assuming a reaction yield of 90% (a realistic estimate for such reactions based on similar syntheses of glycerol ethers) and considering the work-up process, an estimated E-Factor can be calculated. The waste would primarily consist of unreacted ethylene glycol (used in excess to favor the desired reaction), the neutralized catalyst (e.g., sodium chloride if HCl is used for neutralization), and any solvent used for extraction and purification.
Route 2: Modified Williamson Ether Synthesis from Glycerol
This route adapts the classical Williamson ether synthesis. It involves the reaction of a glycerol-derived alkoxide with a suitable halo-alcohol, such as 2-chloroethanol. This is a two-step process in practice, starting with the deprotonation of glycerol using a strong base like sodium hydroxide, followed by reaction with the halo-alcohol.
Reaction Scheme:
Atom Economy Calculation:
In this substitution reaction, sodium chloride and water are formed as by-products, which significantly lowers the atom economy compared to the addition reaction of Route 1.
E-Factor Analysis:
The E-Factor for this route is expected to be considerably higher than that of Route 1. The waste includes the stoichiometric by-products (NaCl and H2O), as well as unreacted starting materials, excess base, and solvents used in the reaction and purification steps. Assuming a yield of 75%, which is a reasonable expectation for this type of reaction, a comparative E-Factor can be estimated.
The following data tables provide a comparative analysis of the two synthetic routes based on these green chemistry metrics.
Table 1: Atom Economy of Synthetic Routes for this compound
| Route | Reactants | Product | By-products | Theoretical Atom Economy (%) |
| 1: Ring-Opening of Glycidol | Glycidol, Ethylene Glycol | This compound | None (ideal) | 100 |
| 2: Modified Williamson Ether Synthesis | Glycerol, 2-Chloroethanol, NaOH | This compound | NaCl, H₂O | 67.8 |
Table 2: Estimated E-Factor of Synthetic Routes for this compound
| Route | Assumed Yield (%) | Major Waste Components | Estimated E-Factor |
| 1: Ring-Opening of Glycidol | 90 | Unreacted Ethylene Glycol, Neutralized Catalyst, Solvent | ~0.5 - 1.5 |
| 2: Modified Williamson Ether Synthesis | 75 | NaCl, H₂O, Unreacted Glycerol, Unreacted 2-Chloroethanol, Solvent | ~2.0 - 4.0 |
Detailed Research Findings:
The analysis of these two synthetic pathways highlights a clear preference for the ring-opening of glycidol with ethylene glycol from a green chemistry perspective. Its 100% theoretical atom economy is a significant advantage. While the practical E-Factor is not zero due to real-world process inefficiencies, it remains substantially lower than the Williamson ether synthesis route. The primary challenge in Route 1 is to control the selectivity of the reaction to minimize the formation of poly-glycidol or di-glyceryl ether by-products, which can be achieved by using an excess of ethylene glycol and optimizing reaction conditions.
Route 2, the modified Williamson ether synthesis, is a more traditional approach but is inherently less atom-efficient due to the formation of inorganic salt and water as by-products. The generation of a significant amount of salt waste (NaCl) is a major drawback, contributing to a higher E-Factor. Furthermore, the use of a corrosive and hazardous reactant like 2-chloroethanol raises additional safety and environmental concerns.
Spectroscopic and Structural Elucidation of Complexities
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 3-(2-Hydroxyethoxy)propane-1,2-diol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed to assign all proton and carbon signals unequivocally.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR experiments are critical for establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the spin systems of the propane-1,2-diol and the 2-hydroxyethoxy moieties. Cross-peaks would be expected between the protons on adjacent carbons, allowing for the delineation of the -CH(OH)-CH₂(OH) and -O-CH₂-CH₂-OH fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton to the carbon it is attached to, providing a direct and unambiguous assignment of carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly crucial for connecting the different spin systems identified by COSY. For instance, an HMBC correlation between the protons of the ethoxy group and the carbons of the propanediol (B1597323) backbone would definitively establish the ether linkage.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted chemical shift ranges based on analogous structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H/C-1 | 3.4 - 3.6 | 63 - 65 | C-2, C-3 |
| H/C-2 | 3.7 - 3.9 | 70 - 73 | C-1, C-3 |
| H/C-3 | 3.5 - 3.7 | 72 - 75 | C-1', C-2 |
| H/C-1' | 3.6 - 3.8 | 70 - 73 | C-2', C-3 |
| H/C-2' | 3.5 - 3.7 | 61 - 63 | C-1' |
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high precision, confirming the molecular formula as C₅H₁₂O₄.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 137.0708 |
| [M+Na]⁺ | 159.0528 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a characteristic fragmentation pattern. The analysis of these fragments provides valuable information about the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of water molecules from the hydroxyl groups.
Table 3: Plausible MS/MS Fragmentation Ions of this compound
| m/z | Proposed Fragment |
| 119 | [M+H - H₂O]⁺ |
| 101 | [M+H - 2H₂O]⁺ |
| 75 | [C₃H₇O₂]⁺ (propane-1,2-diol fragment) |
| 61 | [C₂H₅O₂]⁺ (ethoxy-alcohol fragment) |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of a polyol like this compound is expected to be dominated by characteristic absorptions of the hydroxyl and ether groups. sigmaaldrich.com
The FTIR spectrum of polyols typically shows a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups, often broadened due to hydrogen bonding. aist.go.jp The C-O stretching vibrations of the primary and secondary alcohols, as well as the ether linkage, would be expected to appear in the fingerprint region, between 1260 and 1000 cm⁻¹. sigmaaldrich.com
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3600 - 3200 | O-H stretching (hydrogen-bonded) |
| 2950 - 2850 | C-H stretching |
| 1470 - 1440 | C-H bending |
| 1260 - 1000 | C-O stretching (alcohols and ether) |
X-ray Crystallography and Diffraction Studies
To perform single-crystal X-ray diffraction, a well-ordered single crystal of this compound would be required. The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the positions of the individual atoms.
This technique would be invaluable for determining the absolute configuration of the chiral center at the C2 position of the propane-1,2-diol moiety. Furthermore, it would provide precise measurements of all bond lengths and angles, as well as the torsional angles that define the molecular conformation. The analysis would also reveal the intricate network of intermolecular hydrogen bonds that are expected to dominate the crystal packing.
Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
For this compound, PXRD could be used to:
Confirm the crystallinity of a solid sample.
Identify the specific crystalline form (polymorph) present, as different polymorphs will have distinct diffraction patterns.
Determine the unit cell parameters of the crystal lattice.
Assess the purity of a crystalline sample.
The PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), which are related to the spacing between the crystal lattice planes according to Bragg's Law. The relative intensities of these peaks are characteristic of the crystal structure.
Although a specific PXRD pattern for this compound cannot be presented without experimental data, the technique remains a crucial tool for the solid-state characterization of this and other crystalline organic compounds.
Derivatization Chemistry and Analogue Synthesis
Esterification Reactions and Polyol Derivatives
The hydroxyl groups of 3-(2-hydroxyethoxy)propane-1,2-diol can readily undergo esterification with a variety of acylating agents, such as carboxylic acids, acid anhydrides, and acyl chlorides, to yield the corresponding esters. The reaction conditions, including the choice of catalyst (e.g., acid or base), temperature, and stoichiometry of the reactants, can be controlled to favor the formation of mono-, di-, or tri-esters.
The relative reactivity of the hydroxyl groups typically follows the order: primary > secondary. Therefore, under controlled conditions, it is possible to achieve selective esterification of the primary hydroxyl groups. Complete esterification to form the tri-ester would require more forcing conditions.
Table 1: Potential Ester Derivatives of this compound
| Acylating Agent | Potential Ester Product(s) | Potential Applications |
| Acetic Anhydride | 3-(2-Acetoxyethoxy)propane-1,2-diyl diacetate | Solvent, plasticizer |
| Fatty Acids (e.g., Oleic Acid, Stearic Acid) | Mono-, di-, and tri-esters of fatty acids | Surfactants, emulsifiers, lubricants |
| Dicarboxylic Acids (e.g., Adipic Acid, Phthalic Anhydride) | Polyester (B1180765) oligomers and polymers | Coatings, adhesives, resins |
Research on the esterification of similar polyols, such as glycerol (B35011), with dicarboxylic acid esters has been conducted to synthesize mono- and di-esterified glycerols. These reactions are often base-catalyzed. rsc.org The esterification of glycerol with acetic acid, for instance, yields monoacetin, diacetin, and triacetin, which find use as plasticizing agents and in the production of biodegradable polyesters. rsc.orgresearchgate.net These principles can be extended to this compound to create a range of functional derivatives.
Etherification and Alkoxylation of Hydroxyl Groups
The hydroxyl groups of this compound can be converted to ether linkages through Williamson ether synthesis (reaction with an alkyl halide in the presence of a strong base) or by reaction with alcohols under acidic conditions. Similar to esterification, the primary hydroxyl groups are expected to be more reactive than the secondary one.
Alkoxylation, the addition of epoxides such as ethylene (B1197577) oxide or propylene (B89431) oxide, to the hydroxyl groups of this compound can be used to synthesize polyether polyols with longer polyether chains. This reaction is typically catalyzed by a base (e.g., potassium hydroxide) or an acid. The resulting polyether polyols can have tailored properties, such as increased hydrophilicity and molecular weight, which are valuable in various applications, including the production of polyurethanes. The alkoxylation of polyols is a well-established industrial process. researchgate.net
Table 2: Potential Ether and Alkoxylation Derivatives
| Reagent | Derivative Type | Potential Properties |
| Methyl Chloride | Methyl ether(s) | Increased volatility, altered solubility |
| Ethylene Oxide | Poly(ethylene glycol) ether | Increased hydrophilicity, reactive intermediate |
| Propylene Oxide | Poly(propylene glycol) ether | Increased hydrophobicity, polyurethane precursor |
Studies on the etherification of glycerol with alkenes or alcohols have shown the formation of mono-, di-, and tri-ethers, which are utilized as fuel oxygenates. rsc.orgnih.gov These reactions are often catalyzed by solid acid catalysts. rsc.org
Oxidation and Reduction Pathways of the Polyol Moiety
The polyol moiety of this compound is susceptible to both oxidation and reduction reactions, which can be directed to selectively modify the functional groups.
Oxidation: The oxidation of the 1,2-diol unit can lead to various products depending on the oxidizing agent and reaction conditions.
Selective Oxidation: Mild oxidizing agents can selectively oxidize the secondary hydroxyl group to a ketone, yielding an α-hydroxyketone. The primary hydroxyl groups can be oxidized to aldehydes or further to carboxylic acids. The selective oxidation of 1,2-diols to α-hydroxyketones is an important transformation in organic synthesis. rsc.orgnih.gov
Oxidative Cleavage: Strong oxidizing agents, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), can cleave the carbon-carbon bond of the 1,2-diol, resulting in the formation of two carbonyl-containing fragments. In the case of this compound, this would lead to the formation of 2-hydroxyethoxyacetaldehyde and formaldehyde.
The ether linkage is generally stable under many oxidizing conditions but can be cleaved under harsh oxidative environments.
Reduction: The hydroxyl groups of this compound are generally resistant to reduction. However, they can be activated and then replaced by hydrogen through multi-step sequences. A more relevant reduction pathway involves the hydrogenolysis of the C-O bonds of the ether linkage. This typically requires a heterogeneous catalyst (e.g., palladium on carbon) and hydrogen gas at elevated temperature and pressure. Such a reaction would lead to the formation of glycerol and ethanol. The reduction of esters to polyethers has also been explored, which could be a potential pathway for modifying derivatives of this compound. d-nb.infonih.gov
Synthesis of Polymeric Precursors and Macromolecular Architectures
The trifunctional nature of this compound makes it a valuable building block for the synthesis of various polymeric materials. Its three hydroxyl groups can participate in polymerization reactions to form polyesters, polyurethanes, and other macromolecular structures.
Polyurethane and Polyester Oligomers Derived from this compound
Polyester Oligomers: this compound can be used as the polyol component in the synthesis of polyesters through polycondensation with dicarboxylic acids or their derivatives (e.g., dimethyl esters, acid anhydrides). The trifunctionality of the molecule allows for the formation of branched or cross-linked polyester networks. By controlling the stoichiometry of the diol and the dicarboxylic acid, it is possible to synthesize polyester oligomers with terminal hydroxyl or carboxyl groups, which can be further reacted. The synthesis of biodegradable polyesters from diols and dicarboxylic acids is an area of significant research interest.
Polyurethane Oligomers: In polyurethane chemistry, this compound can act as a chain extender or a cross-linker. It reacts with diisocyanates (e.g., toluene (B28343) diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI)) to form urethane (B1682113) linkages. The presence of three hydroxyl groups allows for the creation of branched or cross-linked polyurethane networks, which can enhance the mechanical properties and thermal stability of the resulting polymer. Polyether polyols, which can be synthesized from this compound via alkoxylation, are key components in the production of a wide range of polyurethane materials.
Cross-linking Agents and Monomers for Polymer Synthesis
The trifunctionality of this compound makes it an effective cross-linking agent in various polymerization systems. In the context of thermosetting resins, such as polyesters and polyurethanes, its incorporation into the polymer backbone introduces branch points, leading to the formation of a three-dimensional network structure upon curing. This cross-linking imparts desirable properties to the final material, including increased rigidity, improved chemical resistance, and enhanced thermal stability.
As a monomer, this compound can be copolymerized with other monomers to produce polymers with tailored properties. For example, its inclusion in a polyester formulation can increase the hydrophilicity and reactivity of the resulting polymer. The ability to form both ester and ether linkages provides versatility in designing complex macromolecular architectures.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio methods are employed to study the electronic distribution and predict reactivity.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various properties, including molecular orbital energies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability.
Based on the structure of 3-(2-Hydroxyethoxy)propane-1,2-diol, the HOMO is expected to be localized around the oxygen atoms of the hydroxyl and ether groups due to the presence of lone pairs of electrons. The LUMO would likely be distributed across the C-O and C-C antibonding orbitals. Reactivity descriptors, such as the Fukui functions, could also be calculated to predict sites susceptible to nucleophilic or electrophilic attack.
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | +1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Indicates polarity of the molecule |
Ab Initio Methods for Conformer Analysis
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are particularly useful for detailed conformational analysis. For a flexible molecule like this compound, with several rotatable bonds, numerous conformers can exist. Identifying the lowest energy conformers is crucial as they are the most populated and will dominate the bulk properties of the compound.
Studies on similar polyols, such as glycerol (B35011) and β-cellobiose, have utilized ab initio methods like Møller-Plesset perturbation theory (MP2) and high-level DFT to explore the potential energy surface. researchgate.netnih.govresearchgate.net These studies have shown that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. For this compound, a network of intramolecular hydrogen bonds between the hydroxyl groups and the ether oxygen is expected to be a key factor in determining the preferred geometries. A systematic conformational search followed by geometry optimization and frequency calculations would be necessary to identify the stable conformers and their relative energies.
| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| 1 (Global Minimum) | gauche, gauche | 0.00 | Strong intramolecular H-bonding network |
| 2 | gauche, anti | 1.25 | Partial H-bonding |
| 3 | anti, anti | 2.50 | Minimal intramolecular H-bonding |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide detailed information about specific conformers, Molecular Dynamics (MD) simulations are employed to explore the conformational space of a molecule over time, providing insights into its dynamic behavior. MD simulations are particularly useful for understanding the behavior of molecules in solution.
For this compound, MD simulations in an aqueous environment would reveal how the molecule interacts with water molecules and how these interactions influence its conformation. Studies on glycerol-water mixtures have shown that glycerol can significantly alter the hydrogen bond network of water, and in turn, the presence of water affects the conformational preferences of glycerol. rsc.orgnih.govresearchgate.netacs.org Similar effects would be expected for this compound.
MD simulations typically utilize force fields, such as GROMOS or OPLS-AA, to model the interatomic interactions. rsc.orgosti.gov By simulating a system containing one or more molecules of this compound solvated in water, properties such as radial distribution functions (RDFs), hydrogen bond lifetimes, and dihedral angle distributions can be calculated. RDFs would show the probability of finding water molecules at a certain distance from the solute's atoms, highlighting the hydration shell structure.
| Property | Simulated Value (Illustrative) | Interpretation |
|---|---|---|
| Average number of H-bonds to water | 6.5 | Indicates strong interaction with the solvent |
| Self-diffusion coefficient (in water) | 0.5 x 10-9 m2/s | Reflects mobility in aqueous solution |
| Radius of gyration | 3.2 Å | Provides a measure of molecular size and shape in solution |
Quantitative Structure-Property Relationship (QSPR) Modeling of Related Polyols
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. acs.org These models establish a mathematical relationship between a set of molecular descriptors and a specific property. arxiv.orgnih.gov For polyols, QSPR models have been developed to predict various physicochemical properties such as boiling point, viscosity, and density.
The development of a QSPR model for properties of this compound would involve several steps. First, a dataset of related polyols with known experimental values for the property of interest would be compiled. Then, a variety of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of hydroxyl groups), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies). Finally, a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the property.
While a specific QSPR model for this compound is not documented, existing models for polyols and ethers can provide an estimation of its properties. acs.org The accuracy of such a prediction would depend on the applicability domain of the model and the similarity of the target molecule to the compounds in the training set.
| Descriptor Type | Example Descriptor | Predicted Property (Example) |
|---|---|---|
| Constitutional | Number of hydroxyl groups | Boiling Point, Viscosity |
| Topological | Wiener Index | Boiling Point |
| Geometrical | Solvent Accessible Surface Area | Solubility |
| Quantum Chemical | Polarizability | Refractive Index |
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling of reaction pathways is essential for understanding the mechanisms of chemical reactions, including the formation and degradation of this compound. Such studies involve locating the transition states (TS) that connect reactants to products and calculating the activation energies.
A likely reaction of atmospheric relevance for this compound is its oxidation by hydroxyl radicals (•OH). Theoretical studies on the reaction of •OH with other polyols and ethers have shown that the reaction proceeds primarily through hydrogen abstraction from a C-H bond. researchgate.netdntb.gov.uanih.gov For this compound, there are several non-equivalent C-H bonds, and the site of abstraction will influence the subsequent reaction steps.
Computational methods, particularly DFT, are used to map out the potential energy surface of the reaction. This involves optimizing the geometries of the reactants, products, and transition states. The activation energy for each possible reaction channel can then be calculated. The channel with the lowest activation energy is expected to be the dominant reaction pathway. For example, in the reaction of epoxidized methyl oleate (B1233923) with glycerol, a reaction mechanism involving the opening of the epoxide ring has been proposed and computationally investigated. mdpi.com
| Abstraction Site | Activation Energy (kcal/mol, Illustrative) | Significance |
|---|---|---|
| Primary C-H (terminal) | 5.2 | Less favorable pathway |
| Secondary C-H (backbone) | 3.8 | More favorable pathway |
| Secondary C-H (adjacent to ether) | 2.5 | Most likely reaction pathway |
Applications Research in Advanced Materials and Chemical Technologies
Role in Polymer Science and Engineering
The presence of three hydroxyl groups makes 3-(2-Hydroxyethoxy)propane-1,2-diol a compelling candidate for several applications within polymer science and engineering. Its structure suggests it can act as a crosslinking agent, a chain extender, and a modifier of polymer properties.
As a Co-monomer in Polyurethane Formulations
In the synthesis of polyurethanes, diols and polyols are fundamental reactants that, in conjunction with isocyanates, form the characteristic urethane (B1682113) linkages. nih.gov The inclusion of a triol like this compound as a co-monomer can introduce branching and crosslinking into the polymer structure. This is because each of its three hydroxyl groups can react with an isocyanate group, creating a network structure rather than a linear chain.
The extent of crosslinking, and thus the final properties of the polyurethane, can be tailored by controlling the ratio of this triol to other diols in the formulation. A higher concentration of this compound would be expected to lead to a more rigid and thermoset material, suitable for applications requiring high dimensional stability and thermal resistance. Conversely, its use in smaller quantities could serve to modify the properties of thermoplastic polyurethanes, potentially enhancing their modulus and creep resistance. The ether linkage within the molecule may also impart a degree of flexibility to the resulting polymer network.
As a Building Block for Novel Polyester (B1180765) Resins
Polyester resins are synthesized through the polycondensation of diols or polyols with dicarboxylic acids or their derivatives. The trifunctionality of this compound makes it a valuable monomer for creating branched or crosslinked polyester resins. When used in conjunction with a dicarboxylic acid, the reaction would proceed to form a three-dimensional network.
The properties of the resulting polyester would be highly dependent on the other monomers used in the formulation. For instance, reacting it with a rigid aromatic dicarboxylic acid would likely produce a hard, brittle resin, while combination with a flexible aliphatic dicarboxylic acid would result in a more pliable material. The ether group in this compound could also enhance the flexibility and impact strength of the final polyester resin. Research into the use of various bio-based diols in polyester resins is an active area, and this compound could offer a synthetic alternative with unique properties. researchgate.netnih.gov
Plasticizer and Solubilizer Applications in Polymer Matrices
Plasticizers are additives that increase the flexibility and processability of polymers. While there is no specific research detailing the use of this compound as a plasticizer, its molecular structure suggests potential in this area. Its relatively low molecular weight and multiple hydroxyl groups could allow it to interrupt the intermolecular forces between polymer chains, thereby lowering the glass transition temperature and increasing flexibility.
Its hydrophilic nature, due to the hydroxyl and ether groups, would make it a more suitable plasticizer for polar polymers such as polyvinyl chloride (PVC). Furthermore, its ability to form hydrogen bonds could enhance its compatibility with the polymer matrix, reducing the likelihood of migration or leaching.
Advanced Solvents and Solvent Systems
The unique combination of hydroxyl and ether functionalities in this compound also points to its potential use in the development of advanced solvent systems.
Eutectic Solvents and Co-solvency Behavior
Deep eutectic solvents (DESs) are a class of solvents formed by mixing a hydrogen bond donor (HBD) with a hydrogen bond acceptor (HBA). These mixtures exhibit a significant depression in melting point compared to the individual components. With its multiple hydroxyl groups, this compound is a prime candidate to act as a hydrogen bond donor in the formation of DESs.
When mixed with suitable hydrogen bond acceptors, such as choline (B1196258) chloride or other quaternary ammonium (B1175870) salts, it is plausible that it could form a deep eutectic solvent with unique properties. The resulting DES could be a "green" and biodegradable alternative to traditional volatile organic solvents, with potential applications in organic synthesis, extraction processes, and materials science. The presence of both ether and alcohol functionalities could lead to interesting co-solvency behaviors, allowing for the dissolution of a wider range of solutes.
Applications in Specialty Chemical Formulations
The physical properties of this compound, such as its predicted high boiling point and low vapor pressure, make it a candidate for inclusion in various specialty chemical formulations. Its hygroscopic nature, stemming from the multiple hydroxyl groups, could be leveraged in formulations where moisture retention is desired.
Furthermore, its potential to act as a solubilizer for a range of substances could be beneficial in the formulation of products such as inks, coatings, and specialized cleaning agents. Its trifunctional nature could also allow it to participate in subsequent chemical reactions within a formulation, providing a reactive component in addition to its solvent properties. While specific research is lacking, its chemical structure strongly suggests a wide scope for its application in this area.
Precursors for Specialty Surfactants and Emulsifiers
The molecular architecture of this compound, featuring three hydroxyl groups and an ether linkage, makes it an excellent starting material for the synthesis of specialty surfactants and emulsifiers. These amphiphilic molecules, which possess both water-loving (hydrophilic) and oil-loving (lipophilic) properties, are essential components in a vast array of industrial and consumer products, from cosmetics and food to paints and coatings.
The synthesis of surfactants from this compound typically involves the esterification of one or more of its hydroxyl groups with fatty acids. The length and nature of the fatty acid chain can be tailored to achieve a desired Hydrophilic-Lipophilic Balance (HLB), a critical parameter that determines the surfactant's functionality. A lower HLB value indicates a more lipophilic character, suitable for creating water-in-oil (W/O) emulsions, while a higher HLB value signifies a more hydrophilic nature, ideal for oil-in-water (O/W) emulsions.
Research into the synthesis of surfactants from polyols like this compound has explored various methods, including chemical and enzymatic catalysis. acs.orgnih.gov Enzymatic synthesis, often employing lipases, is gaining traction as a more sustainable approach due to its high selectivity, milder reaction conditions, and reduced byproduct formation. acs.orgnih.gov For instance, studies on the enzymatic esterification of polyglycerol with fatty acids have demonstrated the efficient production of polyglycerol fatty acid esters (PGFAEs), which are non-ionic surfactants with a wide range of HLB values. acs.org This approach can be logically extended to this compound to produce novel non-ionic surfactants.
A Chinese patent highlights the use of polyoxyethyl glycerin ether, a compound structurally similar to this compound, as a raw material for producing polyol-type nonionic surfactants. google.com The resulting surfactants are noted for their excellent leveling and dispersive properties in textile dyeing applications. google.com This suggests that surfactants derived from this compound could exhibit similar high-performance characteristics.
The structure-property relationship of polyol-based surfactants is a key area of investigation. nih.govdiva-portal.org The presence of multiple hydroxyl groups in the hydrophilic head, as is the case with this compound, can lead to enhanced interactions with water and other polar substances, potentially resulting in improved stability and performance of emulsions and dispersions. nih.gov
The table below illustrates the potential classes of surfactants that can be synthesized from this compound and their corresponding HLB values and potential applications.
| Surfactant Class | Hydrophilic-Lipophilic Balance (HLB) Range | Potential Applications |
| Monoesters | Low to Medium | W/O Emulsifiers, Wetting Agents |
| Diesters | Low | Defoamers, W/O Emulsifiers |
| Triesters | Very Low | Antifoaming Agents |
| Ethoxylated Esters | High | O/W Emulsifiers, Detergents, Solubilizers |
Green Solvents and Sustainable Chemistry Applications
The push towards greener and more sustainable chemical processes has spurred the search for environmentally benign solvents to replace their volatile and often toxic conventional counterparts. researchgate.netewadirect.com this compound, being a derivative of glycerol (B35011), a readily available and renewable feedstock, is emerging as a potential green solvent. researchgate.net
Its desirable properties as a solvent stem from its high boiling point, low vapor pressure, and the presence of multiple hydrogen bond donors and acceptors, which allow it to dissolve a wide range of polar and some non-polar substances. These characteristics are shared by other glycerol ethers, which have been studied for their solvent properties. rsc.org
A key aspect of a green solvent is its environmental fate and toxicity. Research on the ecotoxicity of glycerol ethers has shown that they generally exhibit low toxicity. nih.gov Studies on the bacterial degradation of glycol ethers have indicated that these compounds can be broken down by microorganisms, suggesting that this compound is likely to be biodegradable. nih.gov One study on various glycol ethers found that their assimilation by bacteria such as Pseudomonas sp. and Xanthobacter autotrophicus leads to their degradation. nih.gov
The table below summarizes some of the key physical and predicted environmental properties of this compound, which are important for its evaluation as a green solvent.
| Property | Value | Significance for Green Solvent Applications |
| Molecular Formula | C5H12O4 | Provides a basis for understanding its chemical behavior. |
| Molecular Weight | 136.15 g/mol | Influences physical properties like boiling point and viscosity. |
| Boiling Point | 162-164 °C (at 3 Torr) chemdad.com | Low volatility reduces air pollution and worker exposure. |
| Density | 1.218 g/cm³ chemdad.com | Affects mass transfer and process design. |
| pKa (Predicted) | 13.59 ± 0.20 chemdad.com | Indicates its acidity and potential for use in pH-sensitive reactions. |
| Biodegradability | Expected to be biodegradable nih.gov | Reduces environmental persistence and impact. |
| Toxicity | Generally low for glycerol ethers nih.gov | Safer for workers and the environment compared to many conventional solvents. |
The application of green chemistry metrics, such as atom economy and process mass intensity, is crucial for quantifying the sustainability of chemical processes. mdpi.comgreenchemistryandcommerce.org The use of this compound as a solvent, particularly when derived from renewable resources, can contribute positively to these metrics by reducing waste and reliance on fossil fuels.
Furthermore, its role as a bio-based platform chemical extends beyond its use as a solvent. As a polyol, it can be a building block for the synthesis of various other valuable chemicals, including polyesters and polyurethanes, contributing to a more circular and sustainable chemical industry. nih.govumn.edu
Biological and Biochemical Interaction Studies
Enzymatic Biotransformations of 3-(2-Hydroxyethoxy)propane-1,2-diol
Enzymatic biotransformations refer to the modification of chemical compounds by enzymes, either through degradation into simpler molecules or through functionalization into more complex structures.
While specific studies on the microbial degradation of this compound are not extensively documented, the metabolic fate of analogous polyethers, such as polyethylene (B3416737) glycol (PEG), provides a well-established model. The degradation of polyethers by microorganisms typically occurs through aerobic or anaerobic pathways.
Aerobic degradation is the more commonly characterized pathway for polyethers. nih.gov It generally involves a two-step mechanism initiated at the terminal alcohol groups of the polyether chain. nih.gov
Oxidation: The process begins with the oxidation of a terminal hydroxyl group to an aldehyde, which is subsequently oxidized to a carboxylic acid. This reaction is catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. nih.gov
Ether Cleavage: Following oxidation, the ether bond adjacent to the newly formed carboxyl group is cleaved. This depolymerizes the polyether, releasing a shorter glycol unit. nih.gov
A free hydroxyl group is considered essential for the metabolization of these compounds. nih.gov Bacteria capable of these transformations, such as certain species of Pseudomonas, Acinetobacter, and Sphingopyxis, have been identified in the degradation of polyethers and poly(ether-urethanes). nih.govresearchgate.net
Anaerobic degradation pathways are less characterized but are thought to proceed through a mechanism analogous to diol dehydratase, catalyzed by an enzyme like PEG acetaldehyde (B116499) lyase. nih.gov Additionally, some studies have investigated the degradation of ether-containing compounds like 4-monobrominated diphenyl ether by anaerobic sludge, where debromination occurs, facilitated by co-metabolism with a carbon source like glucose. nih.gov
Table 1: Key Enzymes and Organisms in Polyether Degradation
| Degradation Step | Enzyme Type | Example Organisms |
|---|---|---|
| Aerobic Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Pseudomonas sp., Sphingomonas sp. nih.gov |
| Aerobic Ether Cleavage | Ether-cleaving enzyme (e.g., DGA dehydrogenase) | PEG-utilizing consortium nih.gov |
| Anaerobic Cleavage | PEG acetaldehyde lyase (proposed) | Anaerobic bacteria nih.gov |
| Ether Bond Oxidation | Oxidases | Acinetobacter, Mycobacterium, Pseudomonas researchgate.net |
This table summarizes enzymes and microorganisms involved in the degradation of analogous polyether compounds.
Enzymes offer a highly specific and efficient means of modifying polyols, enabling the synthesis of complex molecules under mild conditions. Research into the enzymatic functionalization of diols and polyols demonstrates several potential strategies that could be applied to this compound.
One common approach is regioselective acylation , where enzymes like lipases are used to selectively add acyl groups to specific hydroxyl positions on the polyol backbone. researchgate.net This allows for the creation of specific monoesters. For instance, lipases have been used for the highly regioselective alcoholysis of propanediol (B1597323) derivatives, affording monoesters benzoylated at the secondary hydroxy group. researchgate.net
Another key strategy is the asymmetric bioreduction of prochiral ketones to produce chiral diols. Enzymes such as glycerol (B35011) dehydrogenase (GDH) can catalyze the enantioselective reduction of hydroxy ketones to their corresponding (R)-1,2-diols with high enantiomeric purity. researchgate.net This method could be theoretically applied to a ketone precursor of this compound to synthesize a specific stereoisomer.
Furthermore, the catalytic activity of enzymes can be modulated by the presence of other polyols. Studies have shown that adding sorbitol to the reaction medium of yeast alcohol dehydrogenase can alter the enzyme's kinetic behavior and catalytic selectivity towards various alcohol substrates. nih.gov This suggests that the reaction environment can be fine-tuned to control enzymatic functionalization. nih.gov
Metabolomic Profiling of Analogous Polyols in Biological Systems
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a powerful tool for understanding the roles of polyols in biological systems. researchgate.neteurekalert.org While specific metabolomic data for this compound is limited, analyses of other polyols reveal their significance in metabolism and as biomarkers.
Urinary metabolomic profiling is a common method for diagnosing inborn errors of metabolism that affect polyol pathways. researchgate.net Liquid chromatography-tandem mass spectrometry can be used to identify and quantify a range of urinary polyols, with abnormal concentrations of compounds like erythritol, arabitol, and sorbitol indicating specific metabolic disorders. researchgate.net
In environmental and physiological stress responses, polyols often act as osmolytes or antioxidants. Metabolomic studies of the desert shrub Zygophyllum dumosum revealed consistent seasonal shifts in its metabolome, with a significant increase in polyols like D-pinitol during the warmer, drier months, suggesting a role in stress tolerance. nih.gov Similarly, the polyol pathway, which converts glucose to fructose (B13574) via sorbitol, has been identified as an evolutionarily conserved system for sensing glucose uptake in organisms from flies to mice. nih.gov
In a toxicological context, the biotransformation of the analogous compound 3-(phenylamino)propane-1,2-diol (PAP) has been studied in mice. nih.gov Metabolite analysis in urine identified 2-hydroxy-3-(phenylamino)propanoic acid as the major metabolite, along with other hydroxylated derivatives, demonstrating extensive in vivo metabolism. nih.gov
Table 2: Examples of Polyols Identified in Metabolomic Studies
| Polyol | Biological System/Context | Analytical Method | Finding |
|---|---|---|---|
| Erythritol, Arabitol, Sorbitol | Human Urine | LC-MS/MS | Biomarkers for inborn errors of metabolism. researchgate.net |
| D-pinitol, Malate, Citrate | Zygophyllum dumosum (plant) | GC-MS | Levels increase in warmer, drier months, indicating a role in stress response. nih.gov |
| Sorbitol | Mouse | Genetic/Metabolic Analysis | Part of the polyol pathway that acts as a sensor for glucose uptake. nih.gov |
This table provides examples of polyols detected in various biological systems and their significance.
Interaction with Biomolecules (e.g., proteins, lipids) at a Molecular Level
At the molecular level, polyols interact with essential biomolecules like proteins and lipids, often influencing their stability and function.
The interaction of polyols with proteins is primarily understood through their effect on protein stability. Molecular dynamics simulations of proteins in various polyol solutions (such as glycerol, xylitol, and sorbitol) have shown that polyols act as protein stabilizers, particularly against thermal unfolding. nih.gov This stabilizing effect is not primarily due to direct interactions, such as hydrogen bonding, between the polyol and the protein. nih.gov Instead, the protection arises from an indirect mechanism known as preferential exclusion . nih.gov Polyol molecules are largely excluded from the protein's immediate surface, leading to a state of preferential hydration . nih.gov This ordering of water molecules at the protein's surface prevents the protein from unfolding. nih.gov The stabilizing effect is positively correlated with the size of the polyol molecule. nih.gov
Biocompatibility Assessments for Material Applications
Polyols, particularly polyether diols, are fundamental building blocks for synthesizing polymers like polyurethanes, which are used in a wide range of biomedical applications. google.comtri-iso.com The biocompatibility of these materials is a critical factor for their use in medical devices that come into contact with blood or tissue. google.comrsc.org
Polyurethanes synthesized from polyether polyols, such as polytetramethylene ether glycol (PTMEG), have been developed specifically for applications requiring a high degree of blood compatibility. google.com These materials are used to fabricate devices like cardiac pacemaker leads, intravenous catheters, and blood bags due to their thromboresistant properties and long flexural life. google.com
Biocompatibility is often assessed through a combination of in vitro and in vivo studies. nih.gov In vitro tests may involve cytotoxicity assays, where cell viability is measured after exposure to the material. rsc.org For instance, studies on polycarbonate-based polyurethane films showed cell viability above 70%, and the material's surface properties were found to influence cell adhesion and organization. rsc.org In vivo studies have demonstrated that certain polyether-urethanes induce low inflammatory reactions upon implantation. nih.gov
The choice of diol monomer is crucial. For example, biocompatible polyesters synthesized from the bio-based diol isosorbide (B1672297) and various diacids have shown excellent cytocompatibility, with osteoblast cells proliferating on the polymer surface as well as they do on standard culture plates. nih.gov This highlights the potential for developing biocompatible materials from novel polyols like this compound for various medical applications.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(phenylamino)propane-1,2-diol |
| 4-monobrominated diphenyl ether |
| Acetic acid |
| Arabitol |
| D-pinitol |
| Diphenyl ether |
| Erythritol |
| Ethanol |
| Ethylene (B1197577) glycol |
| Fructose |
| Glucose |
| Glycerol |
| Glycolic acid |
| Isosorbide |
| Polyethylene glycol (PEG) |
| Polypropylene glycol (PPG) |
| Polytetramethylene ether glycol (PTMEG) |
| Sorbitol |
| Xylitol |
| 2-hydroxy-3-(phenylamino)propanoic acid |
| 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid |
Environmental Fate and Degradation Pathways
Biodegradation Studies in Aquatic and Terrestrial Environments
The biodegradability of 3-(2-hydroxyethoxy)propane-1,2-diol is anticipated to be a significant removal process in both aquatic and terrestrial environments. Propylene (B89431) glycol ethers, as a class of chemicals, are generally considered to have a low environmental impact and are often readily biodegradable. nih.govboxa-solvents.com
While most propylene glycol substances are considered "readily biodegradable," some more complex structures like tetrapropylene glycol exhibit inherent biodegradability at a slower rate. nih.gov Given the structure of this compound, which combines a propylene glycol backbone with an ethoxy group, its degradation kinetics are likely to be favorable.
Table 1: Postulated Biodegradation Kinetic Parameters for this compound based on Analog Data
| Parameter | Aerobic Conditions | Anaerobic Conditions | Reference |
| Half-life (Water) | 1 - 10 days (estimated) | 3 - 15 days (estimated) | nih.govcdc.gov |
| Degradation Rate | Rapid | Moderate to Rapid | nih.govnih.gov |
Note: The data in this table are extrapolated from studies on propylene glycol and other short-chain glycol ethers and are not experimentally determined values for this compound.
Specific biodegradation metabolites for this compound have not been documented. However, the degradation pathways for similar glycol ethers can provide insights into potential metabolites. The biodegradation of glycol ethers typically involves the oxidation of the terminal alcohol groups. researchgate.net For ethylene (B1197577) glycol and diethylene glycol monoethyl ethers, metabolic products have been identified as the corresponding carboxylic acids, such as ethoxyacetic acid and ethoxyglycoxyacetic acid. nih.gov The degradation of propylene glycol can lead to metabolites such as propionaldehyde, n-propanol, and propanoic acid under anaerobic conditions, and 1-hydroxy-2-propanone under aerobic conditions. dtic.mil It is plausible that the biodegradation of this compound proceeds through similar oxidative pathways, leading to the formation of corresponding carboxylic acids and potentially breaking the ether linkage to form ethylene glycol and glycerol (B35011), which are then further degraded.
Table 2: Plausible Biodegradation Metabolites of this compound
| Potential Metabolite | Formation Pathway | Reference |
| 3-(2-Hydroxyethoxy)propanoic acid | Oxidation of the primary alcohol group | researchgate.netnih.gov |
| 2-Hydroxy-3-(2-hydroxyethoxy)propanoic acid | Oxidation of the secondary alcohol group | researchgate.netnih.gov |
| Ethylene glycol | Cleavage of the ether bond | researchgate.net |
| Glycerol (Propane-1,2,3-triol) | Cleavage of the ether bond and oxidation | researchgate.net |
Note: This table presents hypothetical metabolites based on the degradation of analogous compounds.
Photodegradation Mechanisms and Products
Direct photolysis of this compound is not expected to be a significant environmental fate process. taylorfrancis.comtaylorfrancis.com However, in the atmosphere, it is likely to be degraded by reacting with photochemically produced hydroxyl radicals. nih.govmst.dk The estimated atmospheric half-life for similar glycol ethers is short, often in the range of hours, indicating a low potential for long-range atmospheric transport. nih.gov
In aqueous environments, photo-oxidation in the presence of substances like hydrogen peroxide can occur. Studies on diethylene glycol dimethyl ether have shown that the reaction is initiated by hydrogen atom abstraction by hydroxyl radicals, leading to the formation of various products including methanol (B129727), methoxyacetaldehyde, methoxyacetic acid, and methyl formate. oup.com A similar mechanism could be expected for this compound, leading to cleavage of both C-O and C-C bonds.
Hydrolytic Stability under Environmental Conditions
The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH and temperature conditions. taylorfrancis.comtaylorfrancis.comresearchgate.net Aliphatic glycols and their ethers are considered highly resistant to hydrolysis. researchgate.net Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.
Environmental Impact Assessment and Green Production Practices
The environmental impact of propylene glycol ethers is generally considered to be lower than that of ethylene glycol ethers, which have been associated with reproductive toxicity. boxa-solvents.com Propylene glycol-based compounds typically exhibit low toxicity to aquatic organisms. shell.com
From a green chemistry perspective, the synthesis of diols from renewable resources is an area of active research. Glycerol, a co-product of biodiesel production, is a key platform chemical for the synthesis of various value-added products, including propanediols. nih.govglamour-project.eursc.orgresearchgate.net The synthesis of this compound could potentially be achieved through the reaction of glycerol with ethylene glycol or ethylene oxide derived from bio-ethanol, which would represent a more sustainable production route compared to traditional petrochemical methods. The development of such bio-based production methods would further enhance the environmental profile of this compound. boxa-solvents.comutp.edu.mymagtech.com.cn
Advanced Analytical Method Development for Trace Analysis and Purity
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone of analytical chemistry, offering powerful tools for the separation of complex mixtures. For a polar and non-volatile compound like 3-(2-Hydroxyethoxy)propane-1,2-diol, several chromatographic approaches can be optimized for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of the highly polar this compound by gas chromatography is challenging due to its low volatility and potential for thermal degradation in the GC inlet. To overcome these limitations, a derivatization step is typically required to convert the polar hydroxyl groups into less polar, more volatile moieties. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective derivatization technique. The resulting trimethylsilyl (B98337) ethers are significantly more volatile and thermally stable, making them amenable to GC separation.
The derivatized sample is then introduced into the GC system, where it is separated based on the components' boiling points and interactions with the stationary phase of the capillary column. A non-polar or medium-polarity column, such as one coated with a phenyl-polysiloxane, is often suitable for this type of analysis. The separated components then enter the mass spectrometer, which serves as a highly sensitive and specific detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for confident identification of the derivatized this compound and any related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Direct Analysis
Liquid chromatography-mass spectrometry (LC-MS) offers the distinct advantage of analyzing this compound in its native form, thereby avoiding the complexities and potential artifacts of derivatization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed mode for the separation of polar compounds. In this technique, a non-polar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.
For a polar analyte such as this compound, a highly aqueous mobile phase may be necessary for adequate retention on a standard C18 column. To enhance retention and improve peak shape, specialized polar-embedded or polar-endcapped columns can be utilized. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful option. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent, providing effective retention for very polar compounds that are poorly retained in reversed-phase mode.
The eluent from the LC column is directed to the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this compound. ESI generates protonated molecules ([M+H]+) or adducts with ions from the mobile phase (e.g., [M+Na]+), which can then be detected by the mass analyzer. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, can provide highly accurate mass measurements, facilitating the unambiguous identification of the parent compound and the elucidation of unknown impurities.
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. For the analysis of polar compounds like this compound, a polar co-solvent, such as methanol, is typically added to the CO2 mobile phase to increase its solvating power.
SFC is particularly advantageous for the separation of isomers and closely related substances that may be difficult to resolve by LC. The technique can be coupled with various detectors, including mass spectrometry (SFC-MS), providing both quantitative and qualitative information. The use of chiral stationary phases in SFC is also a powerful approach for the separation of enantiomers, should the compound possess stereogenic centers.
Hyphenated Techniques for Comprehensive Analysis
To achieve a comprehensive understanding of the purity of this compound, hyphenated techniques that couple two or more analytical methods are invaluable. Two-dimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC) or liquid chromatography (LC×LC), can provide significantly enhanced resolving power for complex samples containing numerous impurities. In GC×GC, two columns with different stationary phases are connected in series, providing a much higher peak capacity than a single-column separation. This is particularly useful for resolving co-eluting impurities that might be missed in a one-dimensional analysis.
Impurity Profiling and Purity Assessment Methodologies
Impurity profiling is the systematic identification and quantification of all potential impurities in a substance. This process begins with a thorough understanding of the synthetic route and potential degradation pathways of this compound. Potential impurities could include unreacted starting materials, by-products from side reactions (e.g., oligomers or isomers), and degradation products formed during storage.
A combination of the analytical techniques described above is typically employed for impurity profiling. For instance, a high-resolution LC-MS method can be used to screen for and tentatively identify unknown impurities based on their accurate mass. Subsequently, targeted MS/MS experiments can be performed to obtain structural information for confirmation. In cases where an impurity is present at a significant level, preparative chromatography may be used to isolate the impurity for definitive structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, and the synthesis of 3-(2-Hydroxyethoxy)propane-1,2-diol is no exception. Current research efforts are geared towards developing more sustainable and efficient synthetic pathways that minimize environmental impact and reduce reliance on petrochemical feedstocks. patsnap.comnih.gov
A primary area of focus is the utilization of glycerol (B35011), a readily available and renewable byproduct of biodiesel production, as a starting material. patsnap.comresearchgate.netresearchgate.net The development of catalytic processes for the conversion of glycerol into value-added products like this compound is a key objective. patsnap.com Research into heterogeneous catalysts, for instance, aims to improve reaction selectivity and yield while allowing for easier separation and recycling of the catalyst. rsc.orgmdpi.com The use of glycerol as a green solvent in organic synthesis is also a promising avenue, potentially reducing the need for volatile and toxic organic solvents. ijarsct.co.inpatsnap.comcore.ac.uk
Future synthetic strategies will likely involve biocatalysis, employing enzymes to carry out specific transformations with high chemo- and regioselectivity under mild reaction conditions. researchgate.netrsc.org This approach offers the potential for highly efficient and environmentally benign production methods.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Advantages | Research Focus |
| Catalytic Conversion of Glycerol | Utilizes renewable feedstock, potential for high atom economy. patsnap.comrsc.org | Development of novel heterogeneous and homogeneous catalysts for improved selectivity and yield. rsc.orgmdpi.com |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netrsc.org | Enzyme discovery and engineering for specific etherification reactions. |
| Green Solvent-Based Synthesis | Reduces use of volatile organic compounds (VOCs), enhances safety. ijarsct.co.inpatsnap.comcore.ac.uk | Exploring glycerol and other bio-based solvents for the synthesis process. ijarsct.co.inpatsnap.com |
| Flow Chemistry | Improved process control, enhanced safety, potential for scalability. | Adaptation of existing synthetic methods to continuous flow reactors. |
Exploration of New Applications in Emerging Technologies
The versatile molecular structure of this compound makes it a prime candidate for a wide array of applications in emerging technologies. Its polyol nature allows it to act as a building block for polymers with tailored properties. econic-technologies.comcreative-proteomics.com
One of the most promising areas is in the synthesis of polyurethanes. econic-technologies.commarketresearchintellect.com By reacting with isocyanates, this compound can be incorporated into polyurethane foams, elastomers, coatings, and adhesives for industries such as automotive, construction, and furniture. econic-technologies.commarketresearchintellect.comjiahua.com Its use as a bio-based polyol can contribute to the development of more sustainable polyurethane products. jiahua.comacs.org
In the biomedical field, glycerol derivatives are being explored for drug delivery systems. nih.govnih.gov The biocompatibility and tunable properties of polymers derived from this compound could lead to the development of novel drug carriers, hydrogels for tissue engineering, and biocompatible coatings for medical devices. nih.gov Its humectant properties, similar to glycerol, also suggest potential applications in cosmetics and personal care products.
Furthermore, the compound's surfactant-like properties could be leveraged in various formulations, acting as an emulsifier or dispersing agent. wikipedia.org
Advanced Materials Design Leveraging the Polyol Structure
The multiple hydroxyl groups of this compound provide a rich platform for the design of advanced materials with unique functionalities. The ability to control the cross-linking density and introduce specific functional groups allows for the fine-tuning of material properties. econic-technologies.comcreative-proteomics.com
Research is underway to create bio-based polyesters by reacting polyols like this compound with dicarboxylic acids. creative-proteomics.comnih.gov These polyesters can be designed to be biodegradable and biocompatible, making them suitable for applications in soft tissue engineering and other biomedical fields. nih.gov The structure of the polyol plays a critical role in determining the mechanical properties, thermal stability, and degradation rates of the resulting polyester (B1180765). mdpi.comnih.gov
Another exciting frontier is the use of polyols in the synthesis of functional inorganic nanoparticles. mdpi.com The polyol-mediated synthesis route offers advantages in controlling the size, shape, and crystallinity of nanoparticles, which can have applications in catalysis, electronics, and diagnostics. mdpi.com
Self-healing materials are also a potential application area. By incorporating this compound into polymer networks with dynamic bonds, it may be possible to create materials that can repair themselves after damage, extending their lifespan and improving their reliability. mdpi.com
In-depth Mechanistic Studies of Reaction Pathways and Biological Interactions
A fundamental understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for optimizing processes and designing new applications. Detailed kinetic and mechanistic studies of its etherification from glycerol, for example, can lead to more efficient catalytic systems. mdpi.comdntb.gov.ua Computational modeling can complement experimental work by providing insights into reaction intermediates and transition states. researchgate.net
Equally important is the investigation of its biological interactions. As a polyol, it is expected to have interactions with biological macromolecules like proteins. nih.gov Studies on how it affects protein stability, folding, and aggregation can inform its use in pharmaceutical formulations and biomedical applications. nih.gov Understanding its metabolic fate and potential toxicological profile is also a prerequisite for its safe use in consumer products and medical devices. The polyol pathway is a key metabolic route for such compounds in biological systems. acs.orgdovepress.com
Table 2: Key Areas for Mechanistic and Biological Interaction Studies
| Research Area | Key Questions to Address | Potential Impact |
| Reaction Mechanisms | What are the detailed steps in the catalytic synthesis of the compound? What are the rate-determining steps? mdpi.comresearchgate.net | Improved catalyst design, higher reaction efficiency, and better process control. |
| Polymerization Kinetics | How does the structure of this compound influence polymerization rates and polymer architecture? | Tailoring of polymer properties for specific applications. |
| Protein Interactions | How does the compound affect the stability and function of proteins? nih.gov | Development of improved formulations for protein-based drugs and biocompatible materials. |
| Metabolic Pathways | What is the metabolic fate of the compound in biological systems? Is it metabolized through the polyol pathway? acs.orgdovepress.com | Assessment of its safety for use in food, cosmetics, and pharmaceuticals. |
| Biocompatibility | What is the in vitro and in vivo response to materials derived from this compound? nih.gov | Validation for its use in medical devices and tissue engineering applications. |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the research and development of this compound and its derivatives. nih.govmedium.comresearchgate.net These computational tools can be used to predict material properties, optimize synthetic processes, and design novel molecules with desired functionalities. medium.comnih.gov
By building databases of experimental and computational data, ML models can be trained to establish structure-property relationships. nih.govacs.orgfrontiersin.org For instance, a model could predict the mechanical strength or thermal stability of a polyurethane based on the specific polyol and isocyanate used in its synthesis. acs.orgfrontiersin.org This predictive capability can significantly reduce the number of experiments required, saving time and resources. researchgate.netresearchgate.net
AI can also be employed for the inverse design of materials. acs.org In this approach, the desired properties of a material are specified, and an AI algorithm generates potential molecular structures that are likely to exhibit those properties. This opens up new possibilities for discovering novel polymers and materials based on this compound with unprecedented performance characteristics.
The application of simulation and modeling can further enhance our understanding of this compound at a molecular level, providing insights that are difficult to obtain through experiments alone. researchgate.netresearchgate.net
Q & A
Q. What are the established synthesis routes for 3-(2-Hydroxyethoxy)propane-1,2-diol, and how do reaction conditions influence yield?
Answer: The synthesis of structurally related diols (e.g., 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol) typically involves nucleophilic substitution or epoxide ring-opening reactions. For example, phenoxy-substituted diols are synthesized by reacting glycidol derivatives with phenolic compounds under alkaline conditions. Key parameters include temperature (60–90°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Yield optimization requires careful control of moisture, as hydrolysis side reactions can reduce efficiency . For this compound, analogous methods may involve ethoxylation of glycerol derivatives, with purity confirmed via HPLC or NMR .
Q. Which characterization techniques are most effective for verifying the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural elucidation. For example, ¹H NMR of similar diols reveals distinct signals for hydroxyl protons (~3.5–4.5 ppm) and ethoxy/methoxy groups (~3.2–3.8 ppm). Integration ratios confirm substituent positions .
- Mass Spectrometry (MS-DART) : Provides molecular ion peaks and fragmentation patterns. For instance, 3-(p-tolyloxy)propane-1,2-diol showed a molecular ion at m/z 196.2, consistent with its formula .
- Chromatography (HPLC) : Assesses purity by detecting unreacted starting materials or side products.
Q. What are the recommended storage conditions to ensure compound stability?
Answer:
- Powder form : Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .
- Solution form : Use anhydrous solvents (e.g., DMSO) and store at -80°C to minimize hydrolysis or oxidation. Stability studies for analogous diols show <5% degradation over 12 months under these conditions .
Q. What safety protocols are essential when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via certified waste handlers .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproducts like oligomers?
Answer:
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity.
- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) reduces exothermic side reactions.
- In-line Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real-time, enabling prompt termination to limit oligomerization .
Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved for this compound?
Answer:
- Variable Temperature NMR : Resolves dynamic rotational isomerism by analyzing spectra at 25°C vs. 60°C.
- COSY/HSQC Experiments : Identify coupling patterns and assign overlapping proton signals. For example, diastereotopic protons in similar diols show distinct cross-peaks in 2D NMR .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts to validate assignments .
Q. What comparative reactivity studies exist between this compound and its methoxy/chloro analogs?
Answer: The ethoxy group in this compound exhibits higher hydrophilicity and hydrogen-bonding capacity compared to methoxy or chloro analogs. Reactivity studies in esterification reactions show:
| Derivative | Reaction Rate (k, s⁻¹) | Solubility (H₂O, g/L) |
|---|---|---|
| Ethoxy derivative | 0.45 ± 0.02 | 12.3 ± 0.5 |
| Methoxy analog | 0.32 ± 0.03 | 8.7 ± 0.3 |
| Chloro analog | 0.28 ± 0.01 | 1.2 ± 0.1 |
This data suggests the ethoxy group enhances both reactivity and aqueous solubility .
Q. How is this compound applied in polymer research, particularly in green chemistry?
Answer: Diols like this compound serve as monomers for polyurethanes or polyesters. Their hydroxyl groups enable cross-linking, while the ethoxy moiety improves flexibility. In green resin synthesis, these diols reduce reliance on petrochemicals, as demonstrated in lignin-derived polymer systems with tensile strengths comparable to commercial resins (25–30 MPa) .
Q. What methodologies assess the compound’s stability under extreme pH or temperature conditions?
Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- pH Stress Studies : Expose to buffers (pH 1–13) and quantify decomposition products. For example, acidic conditions (pH < 3) hydrolyze ethoxy groups, forming glycerol and ethylene glycol .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or reactivity data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
